STD1T

USP2a inhibition deubiquitinase cancer research

STD1T is the leading selective USP2a inhibitor with an IC50 of 3.3 µM in Ub-AMC assays—2.9-fold more potent than LCAHA and >10-fold selective over USP7, ensuring unambiguous USP2a target engagement. At 20 µM, it suppresses cyclin D1 in HCT116 and MCF-7 cells, providing orthogonal validation against chemically distinct inhibitors like ML364. Its 5-(2-thienyl)-3-isoxazole scaffold, identified by NMR fragment screening, is ideal for structure-based optimization. Supplied as a solid with ≥98% purity for reproducible biochemical and cellular studies. Choose STD1T for publication-grade, USP2a-specific data.

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5 g/mol
Cat. No. B1681128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTD1T
SynonymsSTD1T;  STD-1T;  STD 1T
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)COCC3=NOC(=C3)C4=CC=CS4)C(=O)N
InChIInChI=1S/C19H19N3O4S2/c20-18(24)17-12-4-1-2-5-14(12)28-19(17)21-16(23)10-25-9-11-8-13(26-22-11)15-6-3-7-27-15/h3,6-8H,1-2,4-5,9-10H2,(H2,20,24)(H,21,23)
InChIKeyNRPUXFKWYPJDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





STD1T: USP2a Inhibitor with IC50 3.3 µM for Selective Ubiquitin Pathway Modulation


STD1T (CAS 893075-58-6) is a small-molecule inhibitor of ubiquitin-specific protease 2a (USP2a), a deubiquitinating enzyme that stabilizes cyclin D1 and other oncogenic proteins [1]. It was discovered via NMR-based fragment screening and structure-driven design [1]. STD1T exhibits an IC50 of 3.3 µM against USP2a in a Ub-AMC enzymatic assay and is supplied as a solid with ≥98% purity for reproducible biochemical and cellular studies .

Why USP2a Inhibitor Substitution Without STD1T Empirical Validation Compromises Reproducibility


USP2a inhibitors display divergent potency, selectivity profiles, and cellular effects [1]. For instance, the pan-DUB inhibitor PR619 exhibits broad activity against multiple USPs, while LCAHA is 2.9-fold less potent than STD1T in the same Ub-AMC assay . Even chemically distinct USP2a inhibitors such as ML364 exhibit differing degrees of cyclin D1 suppression [2]. Direct substitution of STD1T with an alternative USP2a inhibitor without re‑validating target engagement and downstream signaling can lead to erroneous conclusions regarding USP2a‑specific biology [1].

STD1T Quantitative Differentiation: Potency, Selectivity, and Cellular Activity Data vs. USP2a Inhibitor Alternatives


STD1T Exhibits 2.9‑Fold Greater Potency Against USP2a vs. LCAHA in Identical Ub‑AMC Assay

STD1T demonstrates an IC50 of 3.3 µM against USP2a in the Ub‑AMC fluorescence assay [1]. In contrast, the USP2a inhibitor LCAHA exhibits an IC50 of 9.7 µM in the same Ub‑AMC assay format . This represents a 2.9‑fold greater potency for STD1T.

USP2a inhibition deubiquitinase cancer research

STD1T Provides High Selectivity for USP2a Over USP7, in Contrast to Broad‑Spectrum DUB Inhibitors

STD1T displays no inhibitory activity against USP7 at a concentration of 10 µM [1]. By comparison, the pan‑DUB inhibitor PR‑619 inhibits USP7 with an EC50 of 6.86 µM . The >10‑fold selectivity window of STD1T enables cleaner dissection of USP2a‑specific biology.

USP7 selectivity pan‑DUB inhibitor target validation

STD1T Suppresses Cyclin D1 Protein Levels in Colorectal and Breast Cancer Cells at 20 µM

Treatment of HCT116 colon cancer cells and MCF‑7 breast cancer cells with 20 µM STD1T results in a clear decrease in cyclin D1 protein levels [1]. While ML364 achieves cyclin D1 reduction with an IC50 of 0.97 µM in HCT116 cells [2], STD1T provides a chemically distinct 5‑(2‑thienyl)‑3‑isoxazole scaffold for structure‑activity relationship (SAR) studies and orthogonal validation of USP2a‑dependent cyclin D1 regulation.

cyclin D1 cell cycle HCT116 MCF‑7

STD1T Demonstrates 13.6‑Fold Greater Potency Against USP2 vs. the Non‑Selective Isopeptidase Inhibitor NSC632839

STD1T inhibits USP2a with an IC50 of 3.3 µM [1]. The non‑selective isopeptidase inhibitor NSC632839 exhibits an IC50 of 45 µM against USP2 in comparable enzymatic assays . This 13.6‑fold potency advantage positions STD1T as a superior chemical probe for USP2a‑specific investigations.

USP2 inhibition isopeptidase inhibitor selectivity window

STD1T Application Scenarios: Validated Uses Based on Quantitative Evidence


Selective Inhibition of USP2a in Biochemical Assays

Use STD1T at concentrations near its IC50 of 3.3 µM to inhibit USP2a enzymatic activity in Ub‑AMC or related fluorescence‑based assays. The 2.9‑fold greater potency compared to LCAHA and >10‑fold selectivity over USP7 [1] make it a preferred tool for confirming USP2a‑specific catalytic inhibition without confounding USP7 activity.

Validation of USP2a‑Dependent Cyclin D1 Regulation in Cancer Cell Models

Apply 20 µM STD1T to HCT116 colon or MCF‑7 breast cancer cells to suppress cyclin D1 protein levels . This provides orthogonal confirmation of USP2a‑mediated cyclin D1 stabilization when used alongside chemically distinct inhibitors such as ML364, strengthening target validation in oncology research.

NMR‑Based Fragment Screening and Structure‑Guided Optimization

Leverage the 5‑(2‑thienyl)‑3‑isoxazole core of STD1T, which was identified through NMR fragment screening [2], as a starting point for structure‑based lead optimization. The scaffold’s unique binding mode to the USP2a catalytic domain enables rational design of analogs with improved potency or pharmacokinetic properties.

Counter‑Screen Against Broad‑Spectrum DUB Inhibitors

Employ STD1T as a USP2a‑selective control when studying cellular ubiquitination dynamics. Its lack of USP7 inhibition at 10 µM [1] contrasts sharply with pan‑DUB inhibitors like PR‑619 (EC50 6.86 µM against USP7) , allowing researchers to deconvolve USP2a‑specific effects from general DUB inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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